

Application Notes and Protocols for KHK-6 in Jurkat Cell Activation Studies

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Compound of Interest

Compound Name: KHK-6

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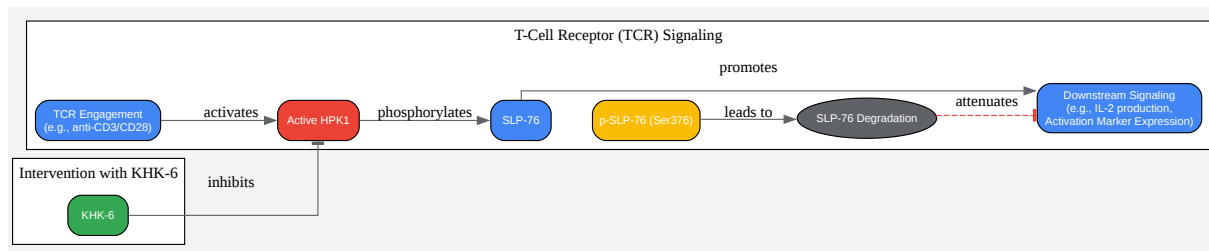
Introduction

These application notes provide a comprehensive guide for utilizing **KHK-6**, a novel and potent inhibitor of Hematopoietic Progenitor Kinase 1 (HPK1), in Jurkat cell activation studies. Jurkat cells, an immortalized human T lymphocyte cell line, are a widely used model for studying T cell receptor (TCR) signaling and activation pathways.^{[1][2]} **KHK-6** has been identified as an ATP-competitive HPK1 inhibitor that enhances T-cell activation, making it a valuable tool for immunology research and cancer immunotherapy development.^{[3][4][5]}

HPK1 is a negative regulator of T-cell activation.^{[2][4]} Upon TCR stimulation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376, leading to its degradation and subsequent attenuation of the T-cell response.^{[2][3][4]} **KHK-6** blocks this inhibitory pathway, thereby augmenting T-cell activation, cytokine production, and the expression of activation markers.^{[3][4]}

Mechanism of Action of KHK-6 in T-Cell Activation

KHK-6 enhances T-cell activation by inhibiting HPK1, a key negative regulator in the TCR signaling cascade. By blocking HPK1, **KHK-6** prevents the phosphorylation and subsequent degradation of SLP-76, a critical scaffold protein. This leads to a more robust and sustained downstream signaling, resulting in increased T-cell activation and effector functions.



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Caption: Mechanism of **KHK-6** in enhancing T-cell activation.

Data Presentation

The following tables summarize the quantitative effects of **KHK-6** on Jurkat cells and peripheral blood mononuclear cells (PBMCs).

Table 1: In Vitro Activity of **KHK-6**

Parameter	Value	Cell Type	Reference
HPK1 Kinase Activity (IC50)	20 nM	N/A	[3][4]
IL-2 Production Enhancement	Significant at doses up to 0.3 μ M	Jurkat cells	[3][6]
p-SLP-76 (Ser376) Inhibition	Dose-dependent at 0.3 and 1 μ M	Jurkat cells	[3]

Table 2: **KHK-6** Enhancement of T-Cell Activation Markers in PBMCs

Marker	Cell Type	Effect of KHK-6	Reference
CD69	CD4+ and CD8+ T cells	Significant increase	[3][6]
CD25	CD4+ and CD8+ T cells	Significant increase	[3][6]
HLA-DR	CD4+ and CD8+ T cells	Significant increase	[3][6]

Experimental Protocols

Here are detailed protocols for key experiments to assess the activity of **KHK-6** in Jurkat cell activation.

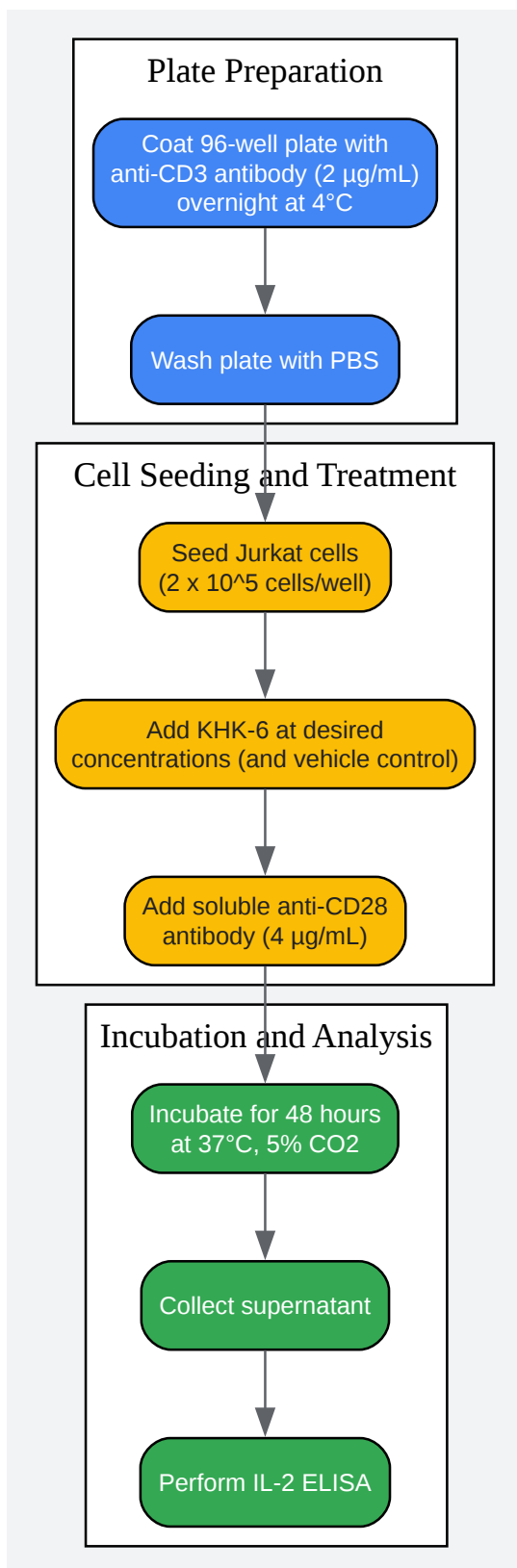
Jurkat Cell Culture and Maintenance

A consistent and healthy Jurkat cell culture is crucial for reproducible results.

- Cell Line: Jurkat, Clone E6-1 (ATCC® TIB-152™)
- Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: Maintain cells at a density between 1×10^5 and 1×10^6 cells/mL in a humidified incubator at 37°C with 5% CO₂.
- Subculture: Split the culture every 2-3 days to maintain the recommended density.
- Viability Check: Ensure cell viability is >95% using Trypan Blue exclusion before each experiment.

Measurement of IL-2 Production in Activated Jurkat Cells

This protocol describes how to measure the enhancement of IL-2 production by **KHK-6** in stimulated Jurkat cells using an ELISA.



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